molecular formula C14H15ClN2O3 B11836543 Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate CAS No. 88368-95-0

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B11836543
CAS No.: 88368-95-0
M. Wt: 294.73 g/mol
InChI Key: KSYQXIWFVLSJQF-UHFFFAOYSA-N
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Description

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a carbamate group attached to an indole ring, which is further substituted with an acetyl and a chloro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

88368-95-0

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

methyl N-[2-(1-acetyl-5-chloroindol-3-yl)ethyl]carbamate

InChI

InChI=1S/C14H15ClN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19)

InChI Key

KSYQXIWFVLSJQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCNC(=O)OC

Origin of Product

United States

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